molecular formula C12H17NO3 B5729329 2-methoxy-6-(4-morpholinylmethyl)phenol

2-methoxy-6-(4-morpholinylmethyl)phenol

Cat. No. B5729329
M. Wt: 223.27 g/mol
InChI Key: MYUITUPMQAHZJC-UHFFFAOYSA-N
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Description

2-methoxy-6-(4-morpholinylmethyl)phenol, also known as MMP, is a chemical compound that has been studied extensively for its potential therapeutic applications. MMP is a phenol derivative that has been shown to possess several unique properties, including anti-inflammatory and analgesic effects. In

Scientific Research Applications

2-methoxy-6-(4-morpholinylmethyl)phenol has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of conditions such as arthritis, neuropathic pain, and cancer. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have anti-tumor properties, making it a potential treatment for cancer.

Mechanism of Action

The exact mechanism of action of 2-methoxy-6-(4-morpholinylmethyl)phenol is not fully understood. However, it is believed that 2-methoxy-6-(4-morpholinylmethyl)phenol works by inhibiting the production of prostaglandins and other inflammatory mediators. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to activate the opioid receptors in the brain, which can lead to analgesic effects.
Biochemical and Physiological Effects:
2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have antioxidant properties, which can help protect cells from damage.

Advantages and Limitations for Lab Experiments

2-methoxy-6-(4-morpholinylmethyl)phenol has several advantages for lab experiments. It has been shown to be relatively safe and non-toxic, making it a good candidate for further research. Additionally, 2-methoxy-6-(4-morpholinylmethyl)phenol has been shown to have a low risk of drug interactions, which can make it easier to study in combination with other drugs. However, there are also limitations to using 2-methoxy-6-(4-morpholinylmethyl)phenol in lab experiments. The synthesis of 2-methoxy-6-(4-morpholinylmethyl)phenol is complex and requires specialized equipment and expertise. Additionally, there is limited information available on the long-term effects of 2-methoxy-6-(4-morpholinylmethyl)phenol.

Future Directions

There are several future directions for research on 2-methoxy-6-(4-morpholinylmethyl)phenol. One area of interest is the potential use of 2-methoxy-6-(4-morpholinylmethyl)phenol in the treatment of cancer. Additional research is needed to determine the effectiveness of 2-methoxy-6-(4-morpholinylmethyl)phenol in inhibiting tumor growth and whether it could be used in combination with other cancer treatments. Additionally, further research is needed to understand the exact mechanism of action of 2-methoxy-6-(4-morpholinylmethyl)phenol and to identify any potential side effects or limitations for its use. Finally, additional studies are needed to explore the potential use of 2-methoxy-6-(4-morpholinylmethyl)phenol in the treatment of other conditions, such as neuropathic pain and arthritis.

Synthesis Methods

2-methoxy-6-(4-morpholinylmethyl)phenol can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with formaldehyde and morpholine. The resulting product is then subjected to a series of chemical reactions to produce 2-methoxy-6-(4-morpholinylmethyl)phenol. The synthesis of 2-methoxy-6-(4-morpholinylmethyl)phenol is a complex process that requires specialized equipment and expertise.

properties

IUPAC Name

2-methoxy-6-(morpholin-4-ylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-11-4-2-3-10(12(11)14)9-13-5-7-16-8-6-13/h2-4,14H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUITUPMQAHZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(morpholin-4-ylmethyl)phenol

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